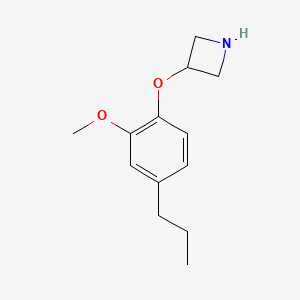

3-(2-Methoxy-4-propylphenoxy)azetidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-methoxy-4-propylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h5-7,11,14H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPYGMWVIBADKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OC2CNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Methoxy-4-propylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel compound 3-(2-Methoxy-4-propylphenoxy)azetidine. Due to the absence of published data on this specific molecule, this guide leverages established synthetic methodologies for structurally similar compounds and predicts the expected analytical data.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process commencing with the preparation of the key precursors: N-Boc-3-hydroxyazetidine and 2-methoxy-4-propylphenol. The subsequent coupling of these precursors via a Williamson ether synthesis, followed by deprotection of the azetidine nitrogen, is proposed to yield the target compound.

1.1. Synthesis of Precursors

1.1.1. Synthesis of 1-Boc-3-hydroxyazetidine (1)

1-Boc-3-hydroxyazetidine is a commercially available starting material. Alternatively, it can be synthesized from 1-benzhydrylazetidin-3-ol hydrochloride through debenzylation followed by protection with di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

1.1.2. Synthesis of 2-Methoxy-4-propylphenol (2)

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is also commercially available.[4][5] It can be synthesized through various methods, including the hydrogenation of eugenol.

1.2. Coupling and Deprotection

1.2.1. Synthesis of tert-butyl this compound-1-carboxylate (3)

A Williamson ether synthesis is a plausible method for coupling the two precursors. This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the azetidine ring. A more direct approach would be a Mitsunobu reaction.

1.2.2. Synthesis of this compound (4)

The final step involves the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate (3) via Mitsunobu Reaction

-

To a solution of 1-Boc-3-hydroxyazetidine (1) (1.0 eq) and 2-methoxy-4-propylphenol (2) (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product (3).

Protocol 2: Synthesis of this compound (4)

-

Dissolve tert-butyl this compound-1-carboxylate (3) (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (4).

Data Presentation

Table 1: Summary of Precursor Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | White solid[2] | 141699-55-0 |

| 2-Methoxy-4-propylphenol | C₁₀H₁₄O₂ | 166.22[4] | Liquid | 2785-87-7[4][6] |

Table 2: Predicted Properties of Synthesized Compounds

| Compound | Formula | Molecular Weight ( g/mol ) |

| tert-butyl this compound-1-carboxylate (3) | C₁₈H₂₇NO₄ | 321.41 |

| This compound (4) | C₁₃H₁₉NO₂ | 221.30 |

Characterization

The synthesized compound, this compound, would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted phenoxy group, the methoxy group, the propyl chain, and the protons of the azetidine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

Table 3: Predicted ¹H NMR Data for this compound (4)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-6.6 | m | 3H | Ar-H |

| ~4.8-4.7 | m | 1H | O-CH (azetidine) |

| ~3.8 | s | 3H | OCH₃ |

| ~3.7-3.5 | m | 4H | CH₂ (azetidine) |

| ~2.5 | t | 2H | Ar-CH₂ |

| ~1.6 | sextet | 2H | CH₂-CH₃ |

| ~0.9 | t | 3H | CH₃ |

2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound (4)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (secondary amine) |

| ~3050 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1120 | C-N stretch |

3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information.

Table 5: Predicted Mass Spectrometry Data for this compound (4)

| Technique | Expected m/z |

| ESI-MS (+) | [M+H]⁺ = 222.1494 |

| HRMS (ESI+) | Calculated for C₁₃H₂₀NO₂⁺: 222.1489 |

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

References

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methoxy-4-propylphenol - 4-Propylguaiacol, Dihydroeugenol [sigmaaldrich.com]

- 6. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Putative Properties of 3-(2-Methoxy-4-propylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the proposed synthesis, and predicted chemical and structural properties of the novel compound 3-(2-Methoxy-4-propylphenoxy)azetidine. Due to the absence of current literature on this specific molecule, this guide leverages established synthetic methodologies and known properties of its precursors to construct a reliable theoretical framework. This paper details potential synthetic routes, including experimental protocols, and summarizes the known properties of the key starting materials.

Introduction

Azetidine moieties are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. The substitution at the 3-position of the azetidine ring offers a vector for chemical space exploration. This guide focuses on the novel compound this compound, detailing a proposed synthetic pathway and its predicted characteristics.

Chemical Structure and Properties of Precursors

The successful synthesis of the target compound relies on the well-characterized properties of its key precursors: N-Boc-3-hydroxyazetidine and 2-Methoxy-4-propylphenol.

Table 1: Chemical Properties of N-Boc-3-hydroxyazetidine

| Property | Value | Reference |

| CAS Number | 141699-55-0 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 59-62 °C | |

| Solubility | Soluble in organic solvents | [2] |

Table 2: Chemical Properties of 2-Methoxy-4-propylphenol

| Property | Value | Reference |

| CAS Number | 2785-87-7 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 239-241 °C | [4] |

| Density | 1.038 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.522 | [5] |

Proposed Synthesis of this compound

A reliable method for the synthesis of 3-phenoxyazetidines is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under mild conditions with inversion of stereochemistry.[6][7][8] An alternative approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[9][10][11] The Mitsunobu reaction is often preferred for its milder conditions and higher yields with sterically hindered substrates.

Below is a proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials:

-

N-Boc-3-hydroxyazetidine

-

2-Methoxy-4-propylphenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2-Methoxy-4-propylphenol (1.1 eq.) in anhydrous THF, add triphenylphosphine (1.2 eq.) under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.2 eq.) dropwise to the cooled solution.[12]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected intermediate.

Materials:

-

N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10-20 eq.) or a solution of HCl in dioxane (e.g., 4M solution, 5-10 eq.) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography if necessary.

Predicted Chemical Structure and Properties of this compound

Table 3: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Likely a colorless oil or a low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in most organic solvents, sparingly soluble in water |

| pKa (of azetidine nitrogen) | ~8-9 (estimated) |

Structure:

Caption: Predicted structure of this compound.

Conclusion

This technical guide outlines a feasible synthetic route to the novel compound this compound based on established chemical transformations. The provided experimental protocols for the Mitsunobu reaction and subsequent deprotection offer a solid starting point for its synthesis in a laboratory setting. While the physicochemical and biological properties of the final compound remain to be experimentally determined, this document provides a foundational resource for researchers interested in exploring this and related chemical entities for potential applications in drug discovery and development.

References

- 1. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-甲氧基-4-丙基苯酚 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide on the Potential Mechanism of Action of 3-(2-Methoxy-4-propylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(2-Methoxy-4-propylphenoxy)azetidine is a novel chemical entity for which specific pharmacological data is not publicly available. This guide, therefore, presents a series of hypothesized mechanisms of action based on the known biological activities of its constituent chemical moieties: the azetidine ring and the guaiacol (2-methoxyphenol) derivative structure. The experimental protocols, data, and signaling pathways described herein are representative of the methodologies that would be employed to elucidate the mechanism of a novel compound of this class.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. Its strained ring system provides a unique three-dimensional geometry that can facilitate interactions with biological targets. The 2-methoxy-4-propylphenol (a derivative of guaiacol) moiety is also of significant interest, as phenolic compounds are known to possess a wide range of activities, including antioxidant and anti-inflammatory properties. The combination of these two fragments in this compound suggests several plausible and compelling mechanisms of action that warrant investigation.

This document outlines three potential mechanisms of action for this compound:

-

Hypothesis 1: Anti-inflammatory activity via inhibition of the NF-κB signaling pathway.

-

Hypothesis 2: Inhibition of Myeloperoxidase (MPO), a key enzyme in oxidative stress.

-

Hypothesis 3: Antagonism of a G-protein coupled receptor (GPCR).

Hypothesized Mechanisms of Action

Hypothesis 1: Anti-inflammatory Activity via Inhibition of the NF-κB Signaling Pathway

Several guaiacol derivatives have been shown to possess anti-inflammatory properties by modulating the NF-κB pathway.[1][2] This pathway is a critical regulator of the immune response, and its aberrant activation is implicated in numerous inflammatory diseases.

A potential mechanism is that this compound could inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, iNOS, and various cytokines.[2]

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Hypothesis 2: Myeloperoxidase (MPO) Inhibition

Guaiacol derivatives have been identified as inhibitors of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils.[3] MPO plays a role in the innate immune response but also contributes to oxidative stress and tissue damage in chronic inflammatory diseases by producing hypochlorous acid (HOCl).

This compound could act as a reversible inhibitor of MPO, binding to the active site and preventing the conversion of hydrogen peroxide to reactive oxygen species.[3] This would reduce oxidative stress and its downstream inflammatory consequences.

Caption: Hypothetical inhibition of Myeloperoxidase (MPO).

Hypothesis 3: GPCR Antagonism

The rigid structure of the azetidine ring makes it an interesting scaffold for targeting receptors such as GPCRs. While there is no direct evidence for the phenoxyazetidine moiety binding to a specific GPCR, its structural features could allow it to act as a competitive antagonist at a receptor involved in a disease-relevant pathway.

In this hypothetical scenario, this compound would bind to the orthosteric site of a GPCR, preventing the binding of the endogenous ligand and subsequent activation of downstream signaling cascades, such as the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Caption: Hypothetical antagonism of a G-protein coupled receptor.

Data Presentation

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanisms of action.

Table 1: Hypothetical Anti-inflammatory Activity

| Assay | Metric | This compound | Dexamethasone (Control) |

| NF-κB Reporter Assay | IC₅₀ (µM) | 1.2 | 0.01 |

| COX-2 Expression (qPCR) | IC₅₀ (µM) | 2.5 | 0.05 |

| iNOS Expression (Western Blot) | IC₅₀ (µM) | 3.1 | 0.08 |

| IL-6 Release (ELISA) | IC₅₀ (µM) | 1.8 | 0.02 |

Table 2: Hypothetical MPO Enzyme Inhibition

| Substrate | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

| Amplex Red | Reversible, Competitive | 0.8 | 1.5 |

| Guaiacol | Reversible, Competitive | 0.5 | 1.0 |

Table 3: Hypothetical GPCR Binding Affinity

| Radioligand | Receptor | Binding Type | Kᵢ (nM) |

| [³H]-Ligand X | Target GPCR | Competitive Antagonist | 25 |

| [³H]-Ligand Y | Off-target GPCR 1 | > 10,000 | > 10,000 |

| [³H]-Ligand Z | Off-target GPCR 2 | > 10,000 | > 10,000 |

Experimental Protocols

General Experimental Workflow

The investigation of a novel compound's mechanism of action typically follows a hierarchical approach, from initial screening to in-depth cellular and biochemical assays.

Caption: A general experimental workflow for mechanism of action studies.

Protocol: Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of the test compound for a specific GPCR.[4][5][6]

-

Membrane Preparation:

-

Culture cells expressing the target GPCR to a high density.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol: Enzyme Inhibition Assay (MPO)

This protocol measures the ability of the test compound to inhibit MPO activity.[7]

-

Reagent Preparation:

-

Prepare a stock solution of human MPO enzyme in an appropriate buffer.

-

Prepare a stock solution of the substrate (e.g., Amplex Red or guaiacol) and hydrogen peroxide (H₂O₂).

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the MPO enzyme and the test compound at various concentrations.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate and H₂O₂.

-

Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme activity against the log concentration of the inhibitor to determine the IC₅₀ value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[8][9]

-

Protocol: Cell-Based NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway in response to the test compound.[10][11]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7) in appropriate media.

-

Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Stimulation:

-

Seed the transfected cells into a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the NF-κB pathway by adding an agonist (e.g., TNF-α or LPS). Include unstimulated and vehicle-treated controls.

-

-

Lysis and Luminescence Measurement:

-

After the stimulation period, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activity in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by the agonist in the absence and presence of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀.

-

Conclusion

The novel compound this compound presents a promising scaffold for drug discovery, with several plausible mechanisms of action rooted in the known pharmacology of its constituent moieties. The hypothesized anti-inflammatory, MPO inhibitory, and GPCR antagonistic activities provide a solid foundation for a comprehensive investigation into its therapeutic potential. The experimental protocols detailed in this guide represent a standard and robust approach to elucidating the precise molecular mechanisms through which this and other novel compounds exert their biological effects. Further empirical investigation is required to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. documents.thermofisher.cn [documents.thermofisher.cn]

Potential Therapeutic Targets of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Technical Overview

Disclaimer: No direct experimental data for "3-(2-Methoxy-4-propylphenoxy)azetidine" is publicly available. This document synthesizes information from studies on structurally related azetidine and phenoxy-containing compounds to extrapolate potential therapeutic targets and research directions. The information presented herein is for research and informational purposes only and should be considered speculative in the absence of direct experimental validation for the specified compound.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique conformational properties and ability to serve as a versatile scaffold have led to the exploration of azetidine derivatives for various therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[1][2] The phenoxy moiety is also recognized as a "privileged" structure in drug discovery, known to participate in key interactions with biological targets.[3] The compound "this compound" combines these two pharmacologically relevant motifs, suggesting a potential for interesting biological activities. This guide explores potential therapeutic targets based on the pharmacology of similar chemical structures.

Potential Therapeutic Areas and Targets

Based on the activities of related azetidine derivatives, "this compound" could potentially target a range of proteins and pathways.

Central Nervous System (CNS) Targets

Azetidine derivatives have been extensively investigated for their effects on the CNS.

-

GABA Transporters (GAT-1 and GAT-3): Certain azetidine derivatives act as GABA uptake inhibitors.[4] Inhibition of these transporters increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism is relevant for the treatment of epilepsy, anxiety, and other neurological disorders.

-

Vesicular Monoamine Transporter 2 (VMAT2): Analogs of lobelane containing an azetidine ring have been shown to be potent inhibitors of VMAT2.[5] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles. Its inhibition can modulate dopaminergic signaling and is a potential strategy for treating substance abuse, such as methamphetamine addiction.[5]

Oncology

The azetidine scaffold is present in several classes of anticancer agents.

-

Polymerase Theta (Polθ): Recently, 3-hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of DNA polymerase Theta (Polθ).[6] Polθ is a key enzyme in a specific DNA repair pathway, and its inhibition is a promising synthetic lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6]

-

Signal Transducer and Activator of Transcription 3 (STAT3): Certain azetidine-based compounds have been shown to irreversibly inhibit the activation of STAT3, a transcription factor that is constitutively active in many cancers and promotes tumor cell proliferation, survival, and metastasis.[7]

-

Tubulin: Azetidin-2-one derivatives with a 1-(3,5-dimethoxyphenyl) substitution have demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[8]

Infectious Diseases

Azetidine-containing compounds have a long history in the fight against infectious diseases.

-

Antibacterial and Antifungal Agents: The azetidine ring is a core component of β-lactam antibiotics.[9] Furthermore, various other azetidine derivatives have shown broad-spectrum antibacterial and antifungal activities.[1]

-

Antiviral Agents: Some N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have exhibited antiviral activity against a range of DNA and RNA viruses, including human coronavirus.[9]

Hypothetical Signaling Pathway Involvement

Given the potential targets, "this compound" could modulate several key signaling pathways. The following diagram illustrates a hypothetical involvement in the STAT3 signaling pathway, a potential target for cancer therapy.

References

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. researchgate.net [researchgate.net]

- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer [mdpi.com]

- 9. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro and In Vivo Evaluation of Azetidine Derivatives as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro or in vivo data has been identified for the compound "3-(2-Methoxy-4-propylphenoxy)azetidine." This guide provides a comprehensive overview of the methodologies and data presentation for structurally related azetidine derivatives, focusing on their activity as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and c-Mer Tyrosine Kinase (MerTK), two significant targets in oncology.

Introduction to Azetidine Derivatives in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity.[1][2] This has led to the exploration of azetidine-containing molecules as potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer progression.[3][4] This guide will focus on the in vitro and in vivo evaluation of azetidine derivatives targeting STAT3 and MerTK.

Case Study 1: Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[5][6] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[6]

In Vitro Studies of Azetidine-Based STAT3 Inhibitors

A variety of in vitro assays are employed to characterize the activity of potential STAT3 inhibitors.

The following table summarizes key quantitative data for representative azetidine derivatives targeting STAT3.

| Compound ID | Assay Type | Cell Line/System | IC50 / Ki / KD | Reference |

| Azetidine Amide Analog 1 | STAT3 DNA-binding (EMSA) | - | 0.52 µM | [7] |

| Azetidine Amide Analog 2 | STAT3 DNA-binding (EMSA) | - | 0.38 µM | [7] |

| Azetidine Amide Analog 3 | STAT3 DNA-binding (EMSA) | - | 0.34 µM | [7] |

| Compound 7g | Isothermal Titration Calorimetry (ITC) | Purified STAT3 | KD = 880 nM | [7][8] |

| Compound 9k | Isothermal Titration Calorimetry (ITC) | Purified STAT3 | KD = 960 nM | [7][8] |

| STX-0119 | STAT3 Dimerization | Fluorescence Resonance Energy Transfer (FRET) | IC50 = 15.8 µM | [9] |

| Compound 4 | Cell Proliferation | MGC803 Gastric Cancer Cells | Potent Inhibition | [10] |

| YY002 | STAT3-specific Luciferase Reporter | - | IC50 = 1-10 nM | [11] |

| YY002 | Microscale Thermophoresis (MST) | Purified STAT3 | KD = 18.27 nM | [11] |

STAT3 Luciferase Reporter Gene Assay: [10]

-

Cell Culture and Transfection: Seed human cancer cells (e.g., MGC803) in 96-well plates. Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours). Include a positive control (e.g., IL-6 to stimulate STAT3) and a vehicle control.

-

Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Cell Proliferation (MTS) Assay: [12]

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Panc10.05) in 96-well plates at a density of 2,000-3,000 cells per well.

-

Compound Addition: After 24 hours, add the STAT3 inhibitor compounds at various concentrations.

-

Incubation: Incubate the cells for 72 hours.

-

MTS Reagent Addition: Add MTS tetrazolium dye to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Studies of Azetidine-Based STAT3 Inhibitors

In vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of STAT3 inhibitors in a living organism.

The following table presents representative data from in vivo studies of STAT3 inhibitors.

| Compound ID | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| TTI-101 | DSS-induced colitis mouse model | Oral administration | Prevention of colitis | Complete prevention of DSS-induced colitis | [13] |

| STX-0119 | Human lymphoma xenograft in mice | Oral administration | Tumor growth inhibition | Effective abrogation of tumor growth | [9] |

| Liposomal Celastrol | Lewis lung cancer mouse model | Intravenous injection | Tumor inhibition rate | 34.9% tumor inhibition | [14] |

| Liposomal Curcumin + Cisplatin | Head and neck cancer xenograft in mice | - | Tumor growth inhibition | Significant tumor reduction | [14] |

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^7 Ly3 lymphoma cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the STAT3 inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry). Compare the tumor growth rates between the treated and control groups to determine efficacy.

STAT3 Signaling Pathway and Experimental Workflow Visualization

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Caption: General Workflow for STAT3 Inhibitor Evaluation.

Case Study 2: Azetidine Derivatives as MerTK Inhibitors

c-Mer Tyrosine Kinase (MerTK) is a receptor tyrosine kinase that, when overexpressed in cancer cells, can promote tumor survival and chemoresistance.[4][15] It also plays a role in suppressing the innate immune response, making it an attractive target for cancer immunotherapy.[16]

In Vitro Studies of Azetidine-Based MerTK Inhibitors

The inhibitory activity of azetidine derivatives against MerTK is assessed using a range of biochemical and cell-based assays.

The following table summarizes key quantitative data for representative azetidine derivatives targeting MerTK.

| Compound ID | Assay Type | Cell Line/System | IC50 | Reference |

| Compound 31 | MerTK Inhibition | - | Potent Inhibition | [16] |

| RXDX-106 | Cell Proliferation | Gastric Cancer Cells | - | [17] |

| UNC2025 | Cell Proliferation | GSC11 Glioblastoma Cells | 86 nM | [15] |

| AZD7762 | MerTK Kinase Activity (HTRF) | Purified MerTK (35 µM ATP) | ~37.96 nM | [18] |

| AZD7762 | MerTK Kinase Activity (HTRF) | Purified MerTK (1 mM ATP) | 376.0 nM | [18] |

| Compound 11 | MerTK Kinase Inhibition | Purified MerTK | - | [19] |

MerTK Kinase Inhibition Assay (HTRF): [18]

-

Reaction Mixture Preparation: In a 384-well plate, mix the purified recombinant MerTK enzyme with the test compound or vehicle control (DMSO). The reaction buffer typically contains MgCl₂, MnCl₂, Tris-HCl, DTT, and protein stabilizers.

-

Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a biotinylated peptide) and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents, including a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate.

-

Signal Measurement: After another incubation period, measure the homogeneous time-resolved fluorescence (HTRF) signal at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the kinase activity.

-

Data Analysis: Plot the HTRF signal ratio against the compound concentration to determine the IC50 value.

Efferocytosis Assay: [20]

-

Preparation of Apoptotic Cells: Label target cells (e.g., neutrophils) with a fluorescent dye (e.g., DiI) and induce apoptosis by UV irradiation.

-

Macrophage Culture: Culture macrophages (e.g., bone marrow-derived macrophages) in the presence or absence of the MerTK inhibitor.

-

Co-culture: Add the apoptotic cells to the macrophage culture and incubate for a defined period (e.g., 60 minutes).

-

Analysis: Wash the cells to remove non-engulfed apoptotic cells. Analyze the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells by flow cytometry or fluorescence microscopy.

-

Data Interpretation: A decrease in the percentage of macrophages containing apoptotic cells in the presence of the inhibitor indicates inhibition of MerTK-mediated efferocytosis.

In Vivo Studies of Azetidine-Based MerTK Inhibitors

In vivo models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of MerTK inhibitors.

The following table presents representative data from in vivo studies of MerTK inhibitors.

| Compound ID | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Compound 31 | MC-38 murine syngeneic tumor model | - | Single agent activity | Demonstrated single agent activity | [16] |

| UNC2025 | Syngeneic orthotopic allograft mouse GBM model | Daily oral administration | Median survival | Increased median survival (in combination with radiotherapy) | [15] |

| Compound 11 | - | Oral administration | Oral Bioavailability | 44% | [21] |

| KTX-652 | Naïve mice | Single subcutaneous dose (3, 30, or 100 mg/kg) | MERTK degradation in spleen | Dose and time-dependent MERTK degradation | [22] |

-

Tumor Cell Implantation: Inject murine cancer cells (e.g., MC-38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent syngeneic mice (e.g., C57BL/6).

-

Tumor Growth and Grouping: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the MerTK inhibitor according to the planned dose and schedule.

-

Tumor and Immune Monitoring: Measure tumor volumes regularly. At the study endpoint, tumors and spleens can be harvested to analyze the tumor microenvironment (e.g., flow cytometry for immune cell populations) and target engagement.

-

Efficacy Assessment: Compare tumor growth curves and survival rates between the treated and control groups to determine the anti-tumor efficacy.

MerTK Signaling Pathway and Experimental Workflow Visualization

Caption: MerTK Signaling Pathway and Point of Inhibition.

Caption: Drug Discovery Workflow for MerTK Inhibitors.

Conclusion

While specific data for "this compound" is not publicly available, the broader class of azetidine derivatives has demonstrated significant potential as inhibitors of key oncogenic pathways, including STAT3 and MerTK. The methodologies outlined in this guide provide a robust framework for the in vitro and in vivo characterization of novel azetidine-based kinase inhibitors. A systematic approach, from initial biochemical screening to comprehensive in vivo efficacy studies, is essential for the successful development of these promising therapeutic agents.

References

- 1. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 - Wikipedia [en.wikipedia.org]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Therapeutic Potential of a Small-Molecule STAT3 Inhibitor in a Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer [wap.hapres.com]

- 15. academic.oup.com [academic.oup.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. oncotarget.com [oncotarget.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders [frontiersin.org]

Predictive ADMET Profile of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Technical Guide

Disclaimer: The following ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 3-(2-Methoxy-4-propylphenoxy)azetidine is a predictive analysis based on in silico modeling and structure-activity relationships derived from analogous compounds. No direct experimental data for this specific molecule was found in the public domain. This document is intended for research and informational purposes only.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its pharmacokinetic and toxicological properties. The acronym ADMET encompasses the critical processes that govern a drug's fate within an organism: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early assessment of these parameters is crucial to de-risk drug discovery projects, reduce attrition rates in clinical trials, and optimize the development of safe and effective medicines.[1][2]

This technical guide provides a predicted ADMET profile of this compound, a novel small molecule. The predictions are derived from computational models that leverage vast datasets of known compounds to forecast the behavior of new chemical entities.[3][4] Furthermore, this guide outlines the standard experimental protocols that would be employed to empirically validate these predictions.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior and are key inputs for ADMET prediction models. The estimated properties for this compound are summarized below.

| Property | Predicted Value | Implication for ADMET |

| Molecular Weight | 221.29 g/mol | Favorable for oral absorption (Lipinski's Rule of Five). |

| logP (o/w) | 2.8 | Indicates good lipophilicity, suggesting good membrane permeability but potentially higher plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 34.1 Ų | Suggests good cell membrane permeability and potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five, favoring good absorption. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five, favoring good absorption. |

| pKa | Basic pKa ~8.5 (Azetidine nitrogen) | The compound will be mostly protonated at physiological pH, which can influence solubility and interactions with transporters. |

Predicted ADMET Profile

The following tables summarize the predicted ADMET characteristics of this compound.

Absorption

| Parameter | Predicted Outcome | Rationale / Implication |

| Oral Bioavailability | Moderate to High | Favorable physicochemical properties (low molecular weight, optimal logP) suggest good potential for oral absorption. |

| Intestinal Permeability (Caco-2) | High | Low TPSA and moderate lipophilicity are predictive of high passive diffusion across the intestinal epithelium.[5] |

| P-glycoprotein (P-gp) Substrate | Unlikely | The molecular structure does not contain common P-gp recognition motifs. |

Distribution

| Parameter | Predicted Outcome | Rationale / Implication |

| Plasma Protein Binding (PPB) | High | The predicted logP suggests significant binding to plasma proteins like albumin, which would reduce the free fraction of the drug. |

| Volume of Distribution (Vd) | Moderate to High | The lipophilic nature of the compound suggests it will distribute from the plasma into tissues. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The low TPSA and molecular weight are indicators of potential CNS penetration. |

Metabolism

| Parameter | Predicted Outcome | Rationale / Implication |

| Metabolic Stability | Moderate | The methoxy and propyl groups on the phenoxy ring are potential sites for Phase I metabolism by Cytochrome P450 enzymes (e.g., O-demethylation, hydroxylation). The azetidine ring may also be a site of metabolism. |

| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | These are common enzymes involved in the metabolism of compounds with similar functional groups. |

| Potential for Drug-Drug Interactions | Possible | Inhibition or induction of CYP enzymes is possible and would require experimental verification. |

Excretion

| Parameter | Predicted Outcome | Rationale / Implication |

| Primary Route of Excretion | Hepatic / Renal | Following metabolism to more polar compounds, excretion is likely to occur via both bile (hepatic) and urine (renal). |

| Clearance | Low to Moderate | Dependent on the rate of metabolism. |

Toxicity

| Parameter | Predicted Outcome | Rationale / Implication |

| hERG Inhibition | Low Risk | The molecule does not possess typical structural motifs associated with hERG channel blockers. |

| Cytotoxicity | Low to Moderate Risk | General cytotoxicity is possible at higher concentrations. The azetidine moiety can, in some contexts, be associated with reactivity, though this is highly dependent on the overall molecular structure.[6] |

| Genotoxicity (Ames) | Low Risk | No obvious structural alerts for mutagenicity are present. |

| Hepatotoxicity | Monitor | As the liver is a primary site of metabolism, the potential for metabolite-induced toxicity should be evaluated. |

Experimental Protocols

To validate the in silico predictions, a series of in vitro ADMET assays would be conducted.[5][7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

The test compound is dissolved in a buffer solution and added to the donor wells of the plate.

-

The acceptor plate, containing buffer, is placed in contact with the donor plate, sandwiching the artificial membrane.

-

The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

-

The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

-

The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.

-

Plasma Protein Binding by Equilibrium Dialysis

-

Objective: To determine the fraction of a drug that binds to plasma proteins.

-

Methodology:

-

An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

-

One chamber is filled with plasma (human or animal), and the other with a buffer solution.

-

The test compound is added to the plasma-containing chamber.

-

The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

-

The percentage of bound drug is calculated from the difference in concentrations between the two chambers.

-

Metabolic Stability in Liver Microsomes

-

Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes.

-

Methodology:

-

The test compound is incubated with liver microsomes (human or animal) and a NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer at 37°C.[8]

-

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

-

Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the potential of a compound to cause cell death.

-

Methodology:

-

A relevant cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.

-

The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.

-

Visualizations

ADMET Profiling Workflow

Caption: A generalized workflow for ADMET profiling.

Experimental Workflow for Metabolic Stability

Caption: Workflow for the in vitro metabolic stability assay.

Signaling Pathway for Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 6. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Technical Guide

Disclaimer: No public toxicity data for the specific compound 3-(2-Methoxy-4-propylphenoxy)azetidine was identified as of November 2025. This document outlines a proposed preliminary toxicity assessment plan based on established methodologies for novel chemical entities in drug discovery. The presented data and protocols are illustrative and would require experimental validation.

This technical guide provides a comprehensive framework for the initial toxicological evaluation of the novel compound, this compound. The assessment strategy encompasses a tiered approach, beginning with in silico and in vitro methodologies to characterize potential liabilities before proceeding to more complex in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by front-loading screening to identify and eliminate potentially toxic candidates early in the development pipeline.[1][2][3]

Compound Profile

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| Chemical Structure | (A specific chemical structure diagram would be inserted here) |

Part I: In Silico and In Vitro Toxicity Assessment

The initial phase of toxicity testing focuses on computational and cell-based assays to predict potential toxicities, understand the mechanism of action, and determine the concentration ranges for subsequent studies.[2][3][4] These methods are cost-effective, have a rapid turnaround time, and reduce the reliance on animal models.[4][5]

In Silico Toxicity Prediction

Prior to laboratory testing, computational models are employed to predict the toxicological profile of this compound based on its chemical structure.

Experimental Protocol: Computational Toxicology

-

Software: Utilize predictive toxicology software such as DEREK Nexus® for identifying structural alerts for toxicity and Lhasa Meteor Nexus® for predicting metabolic pathways.

-

Endpoints Analyzed:

-

Genotoxicity: Assess structural alerts for mutagenicity and clastogenicity.

-

Carcinogenicity: Identify any structural fragments associated with carcinogenic potential.

-

Hepatotoxicity: Screen for structural motifs linked to liver injury.

-

Cardiotoxicity: Evaluate potential for hERG channel inhibition.

-

Metabolic Fate: Predict likely metabolites to inform subsequent in vitro metabolism studies.

-

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to determining the concentration of a compound that causes cell death, providing a baseline for acute toxicity.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Lines: A panel of cell lines should be used to identify potential tissue-specific toxicity, including:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

-

HEK293 (Human Embryonic Kidney): To assess general cytotoxicity and potential nephrotoxicity.

-

SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity.

-

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours.

-

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Cell Line | 24 Hours | 48 Hours | 72 Hours |

| HepG2 | >1000 | 850 | 620 |

| HEK293 | >1000 | >1000 | 910 |

| SH-SY5Y | >1000 | 780 | 550 |

In Vitro Genotoxicity

Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material, a key indicator of carcinogenic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

-

Methodology:

-

Expose the bacterial strains to various concentrations of this compound.

-

Include both a positive and negative control.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Metabolism and Metabolic Stability

Understanding the metabolic fate of the compound is critical, as metabolites can be more or less toxic than the parent compound. The presence of an azetidine ring suggests a potential for ring-opening reactions, as has been observed with other azetidine-containing compounds.[7][8]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

System: Incubate this compound with pooled human liver microsomes in the presence of NADPH.

-

Methodology:

-

Incubate the test compound (e.g., at 1 µM) with HLM at 37°C.

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a solvent like acetonitrile.

-

Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 2: Hypothetical Metabolic Stability Data

| Parameter | Value |

| In Vitro Half-life (t1/2) | 45 minutes |

| Intrinsic Clearance (Clint) | 30 µL/min/mg protein |

Proposed Signaling Pathway for Azetidine Metabolism

The azetidine ring, a strained four-membered heterocycle, can be susceptible to nucleophilic attack and ring-opening.[9] One potential metabolic pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which has been observed for other strained ring systems.[7][8]

Figure 1: Proposed GST-mediated metabolic pathway for azetidine ring opening.

Part II: Preliminary In Vivo Toxicity Assessment

Should the in vitro and in silico data indicate an acceptable safety profile, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism.[10][11][12] These studies are designed to be dose-range finding and to identify potential target organs of toxicity.[10][13]

Acute Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to the test substance.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Species: Sprague-Dawley rats (one sex, typically females).

-

Methodology:

-

Administer a single oral dose of this compound to one animal.

-

Observe the animal for signs of toxicity for up to 14 days.

-

If the animal survives, the next animal receives a higher dose. If it does not, the next receives a lower dose.

-

This sequential dosing continues until the stopping criteria are met.

-

-

Endpoints:

-

Clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity).

-

Body weight changes.

-

Mortality.

-

Gross necropsy at the end of the study.

-

-

Data Analysis: Estimate the LD50 (lethal dose for 50% of the animals) and its confidence intervals.

Table 3: Hypothetical Acute Oral Toxicity Data

| Parameter | Value |

| Estimated LD50 | >2000 mg/kg |

| GHS Classification | Category 5 or Unclassified |

| Observed Clinical Signs | None at doses up to 2000 mg/kg |

Dose-Range Finding Study (7-Day)

This study helps to select appropriate dose levels for longer-term sub-chronic toxicity studies and identifies potential target organs.

Experimental Protocol: 7-Day Repeat Dose Oral Toxicity Study

-

Species: Sprague-Dawley rats (male and female).

-

Groups:

-

Group 1: Vehicle control.

-

Group 2: Low dose (e.g., 100 mg/kg/day).

-

Group 3: Mid dose (e.g., 300 mg/kg/day).

-

Group 4: High dose (e.g., 1000 mg/kg/day).

-

-

Methodology:

-

Administer the test compound or vehicle orally once daily for 7 days.

-

Monitor clinical signs, body weight, and food consumption daily.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full necropsy and collect major organs for weight analysis and histopathological examination.

-

-

Endpoints:

-

Clinical Observations: Any signs of toxicity.

-

Body and Organ Weights: Changes compared to the control group.

-

Clinical Pathology: Hematology and serum chemistry parameters.

-

Histopathology: Microscopic examination of key tissues (liver, kidney, spleen, heart, etc.).

-

Experimental Workflow for In Vivo Assessment

The following diagram illustrates the logical flow from initial in vitro screening to the decision to proceed with in vivo studies.

Figure 2: Decision-making workflow for preliminary toxicity assessment.

Conclusion

This proposed preliminary toxicity assessment provides a structured and efficient path for evaluating the safety of this compound. By integrating in silico, in vitro, and targeted in vivo studies, this framework allows for the early identification of potential toxicological liabilities, facilitating informed decision-making in the drug development process. The successful completion of these studies would provide the foundational data necessary to determine whether to advance the compound to more extensive regulatory toxicology studies.

References

- 1. blog.biobide.com [blog.biobide.com]

- 2. labcorp.com [labcorp.com]

- 3. criver.com [criver.com]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. kosheeka.com [kosheeka.com]

- 7. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. hoeford.com [hoeford.com]

- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 13. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This technical guide focuses on the synthesis, potential pharmacological activity, and experimental evaluation of 3-(2-methoxy-4-propylphenoxy)azetidine, a novel azetidine derivative. Due to the absence of direct experimental data for this specific compound, this guide extrapolates from the known chemistry and pharmacology of structurally related 3-aryloxyazetidine analogs. The muscarinic M4 acetylcholine receptor, a G-protein coupled receptor implicated in neurological and psychiatric disorders, is explored as a potential biological target. Detailed experimental protocols for the synthesis and hypothetical biological assays are provided, alongside a discussion of the relevant signaling pathways. All quantitative data for analogous compounds are presented in structured tables for comparative analysis.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique strained ring system imparts conformational rigidity and favorable physicochemical properties, making them attractive scaffolds for targeting a variety of biological entities. The substitution at the 3-position of the azetidine ring offers a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR). This guide specifically investigates the potential of this compound as a modulator of the muscarinic M4 receptor.

The muscarinic M4 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in the striatum.[1] It is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] The M4 receptor plays a crucial role in regulating cholinergic and dopaminergic neurotransmission, making it a promising therapeutic target for conditions such as schizophrenia and Parkinson's disease. Modulators of the M4 receptor, particularly positive allosteric modulators (PAMs), are of great interest as they offer the potential for enhanced subtype selectivity and a more nuanced pharmacological effect compared to orthosteric agonists.[3]

This document provides a comprehensive overview of the synthetic methodology to access this compound, a proposed biological target and its signaling pathway, and detailed experimental protocols for its characterization.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the Mitsunobu reaction. This reaction facilitates the formation of an ether linkage between an alcohol and a nucleophile, in this case, a phenol, under mild conditions with inversion of configuration at the alcohol carbon.

The proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine

This protocol is based on a general procedure for the Mitsunobu reaction.

Materials:

-

N-Boc-3-hydroxyazetidine

-

2-Methoxy-4-propylphenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and 2-methoxy-4-propylphenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DIAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine.

Experimental Protocol: Deprotection of the Boc Group

Materials:

-

N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc-protected intermediate in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Potential Biological Target and Signaling Pathway

Based on the structural similarity of 3-aryloxyazetidines to known neuromodulators, the muscarinic M4 acetylcholine receptor is a plausible biological target. These compounds could act as either orthosteric or allosteric modulators.

Muscarinic M4 Receptor Signaling

The M4 receptor is a Gαi/o-coupled receptor. Upon activation by its endogenous ligand, acetylcholine, or other agonists, it initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Caption: Hypothetical signaling pathway of the muscarinic M4 receptor modulated by an azetidine derivative.

Quantitative Data of Structurally Related Compounds

Direct quantitative pharmacological data for this compound is not available in the public domain. However, data from structurally related muscarinic receptor modulators can provide valuable insights into the potential activity of this compound class. The following tables summarize the activity of various compounds at muscarinic receptors.

Table 1: Potency of a Positive Allosteric Modulator at the M4 Muscarinic Receptor [3]

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| ML253 | Human M4 | Functional | EC₅₀ | 56 |

| ML253 | Rat M4 | Functional | EC₅₀ | 176 |

Table 2: Binding Affinities of a Series of Muscarinic Antagonists [4]

Note: The following data is for a different class of muscarinic modulators and is provided for comparative context of affinities at muscarinic receptors.

| Compound | Receptor | Parameter | Value (nM) |

| Compound X | hm1 | Kᵢ | 1.5 |

| Compound X | hm2 | Kᵢ | 2.3 |

| Compound X | hm3 | Kᵢ | 1.8 |

| Compound X | hm4 | Kᵢ | 1.2 |

| Compound X | hm5 | Kᵢ | 2.5 |

Proposed Experimental Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro assays are proposed.

Radioligand Binding Assay

This assay will determine the binding affinity of the test compound for the M4 muscarinic receptor.

Protocol Outline:

-

Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubate the cell membranes with a known radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay will assess the functional activity of the test compound as a potential agonist, antagonist, or allosteric modulator at the M4 receptor.

Protocol Outline:

-

Culture cells expressing the human M4 muscarinic receptor.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a known M4 receptor agonist (e.g., acetylcholine) in the presence and absence of the test compound. Forskolin can be used to stimulate adenylyl cyclase and increase basal cAMP levels.

-

After stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

For potential agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-